molecular formula C8H4N2O B1587730 3,4-Dicyanophenol CAS No. 30757-50-7

3,4-Dicyanophenol

Cat. No. B1587730
CAS RN: 30757-50-7
M. Wt: 144.13 g/mol
InChI Key: FTVOPKROFUTOKY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

3,4-Dicyanophenol is a synthetic organic compound. Its physical properties such as melting point, boiling point, and density are predicted to be approximately 218 °C, 394.6±37.0 °C, and 1.34±0.1 g/cm3 respectively . It is soluble in methanol .

Scientific Research Applications

Polymer Solar Cells

3,4-Dicyanophenol derivatives have been utilized in the synthesis of fused-ring electron acceptors for polymer solar cells. These acceptors exhibit broad and strong absorption, high extinction coefficients, and enhanced electron mobility due to fluorine substitution. The polymer solar cells based on these fluorinated electron acceptors have shown power conversion efficiencies significantly higher than their nonfluorinated counterparts. This indicates the potential of 3,4-Dicyanophenol derivatives in improving the efficiency of solar energy conversion devices (Dai et al., 2017).

Novel Electron Acceptors

Research has also explored novel heteroquinonoid compounds, including 3,4-Dicyanophenol derivatives, as potential electron acceptors. These compounds exhibit high electrical conductivities and can form molecular complexes with various electron donors, demonstrating their potential in conductive materials. The unique intermolecular interactions facilitated by these compounds could be pivotal in developing advanced electronic materials (Yui et al., 1989).

Photocatalysis

3,4-Dicyanophenol derivatives have been used in the synthesis of poly(aryl ether ketone) copolymers with metallophthalocyanine pendants. These copolymers exhibit strong optical absorption in the visible region and strong photoluminescence, indicating their potential applications in photocatalytic processes and the development of photoluminescent materials for various technological applications (Zhang et al., 2006).

Organic Synthesis and Photochemistry

In organic synthesis, 3,4-Dicyanophenol derivatives have been explored for their photochemical properties. For instance, the synthesis and characterization of novel peripherally and non-peripherally tetra-substituted zinc(II) and magnesium(II) phthalocyanines containing 3,4-Dicyanophenol units have been studied. These compounds have shown good solubility in various organic solvents and interesting photochemical properties in dimethylsulfoxide (DMSO) solutions, suggesting their use in photochemical applications (Yalazan et al., 2019).

Environmental Applications

Phosphorous-doped g-C3N4 modified with 3,4-Dicyanophenol derivatives has been investigated for enhanced photocatalytic activity in the degradation of pollutants such as phenol. These materials demonstrate advanced photocatalytic efficacy, attributed to the appropriate band alignment and the formation of a Z-scheme electron-hole pair generation mechanism. This suggests the potential of 3,4-Dicyanophenol derivatives in environmental remediation and the treatment of water pollutants (Raizada et al., 2019).

Future Directions

The future directions of synthetic chemistry, which includes the study of compounds like 3,4-Dicyanophenol, involve addressing challenges such as higher selectivity, higher efficiency, environmental benign, and sustainable energy .

properties

IUPAC Name

4-hydroxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVOPKROFUTOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397689
Record name 3,4-Dicyanophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dicyanophenol

CAS RN

30757-50-7
Record name 3,4-Dicyanophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxybenzene-1,2-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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